L-Homoglutamine
Overview
Description
L-Homoglutamine is a derivative of the amino acid glutamine It is structurally similar to L-glutamine but with a slight modification in its side chain
Mechanism of Action
Target of Action
L-Homoglutamine, also known as 6-Oxo-L-lysine, is a derivative of the amino acid lysine It is known that l-glutamine, a closely related compound, plays a major role in cell biosynthesis and bioenergetics . It supports the growth of cells that have high energy demands and synthesize large amounts of proteins and nucleic acids .
Mode of Action
L-glutamine, a similar compound, is known to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (il-2) and interferon-gamma (ifn-gamma) . It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-Glutamine can enhance phagocytosis by neutrophils and monocytes .
Biochemical Pathways
This compound likely affects several biochemical pathways due to its structural similarity to L-Glutamine. L-Glutamine is involved in various metabolic processes, including energy metabolism, the Krebs cycle, mitochondrial function, neurotransmitter and amino acid metabolism, and lipid biosynthesis . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .
Pharmacokinetics (ADME Properties)
It is known that the adme properties of a drug molecule play a crucial role in its efficacy and safety . These properties determine how the drug is absorbed and distributed within the body, how it is metabolized, and how it is eliminated from the body.
Result of Action
Glutamine has the molecular formula of C5H10N2O3 and the molecular weight of 146.15g/mol .
Biochemical Analysis
Biochemical Properties
L-Homoglutamine participates in the first steps of lysine oxidation, either through the saccharopine or the pipecolate pathways . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions in which they are involved .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that L-lysine supplementation improved glycemic control in type 2 diabetic patients .
Metabolic Pathways
This compound is involved in the metabolic pathways of lysine degradation through the saccharopine pathway . It interacts with various enzymes or cofactors in these pathways, influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
It is expected that this compound may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Homoglutamine can be synthesized through several methods. One common approach involves the modification of L-glutamine. The synthesis typically involves the protection of the amino and carboxyl groups, followed by the introduction of the desired side chain modification. The final step involves deprotection to yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced using biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce this compound in large quantities. The fermentation process is optimized for maximum yield, followed by purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
L-Homoglutamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Homoglutamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including its role in modulating immune responses and as a supplement in nutritional therapies.
Industry: Utilized in the production of pharmaceuticals and as a component in specialized industrial processes.
Comparison with Similar Compounds
L-Homoglutamine is compared with other similar compounds such as L-glutamine, L-glutamic acid, and L-asparagine:
L-Glutamine: Both compounds are similar, but this compound has a modified side chain, which may confer different biochemical properties.
L-Glutamic Acid: While L-glutamic acid is a key neurotransmitter, this compound’s role is more focused on metabolic processes.
L-Asparagine: this compound and L-asparagine share structural similarities, but their metabolic roles and applications differ.
This compound’s uniqueness lies in its specific structural modification, which can lead to distinct biochemical and therapeutic properties compared to its analogs.
Properties
IUPAC Name |
(2S)-2,6-diamino-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSUQQZGCHHNQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7433-32-1 | |
Record name | 6-Oxolysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-OXOLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of L-Homoglutamine in peptide synthesis?
A1: this compound, specifically its derivative (2S) 5-Benzyloxycarbonylcarbamoyl-2-aminopentanoic acid (H-L-Aad(NHZ)-OH), serves as a valuable building block in peptide synthesis. [] This compound allows for the incorporation of homoglutamine, homoglutamic acid, and homoisoglutamine into peptide sequences. []
Q2: What is a significant challenge in using this compound derivatives in peptide synthesis?
A2: A key challenge lies in the potential dehydration of the δ-carboxamide group during activation and coupling reactions. [] This side reaction can lead to the formation of undesired nitrile byproducts, affecting the yield and purity of the target peptide.
Q3: How can the dehydration side reaction of this compound be mitigated during peptide synthesis?
A3: Research suggests two primary strategies:
Q4: Beyond its role in peptides, what other applications does this compound have?
A4: this compound plays a crucial role in expanding the genetic code. Researchers have successfully incorporated it into proteins using an engineered quadruplet codon (AGGA) in combination with an orthogonal archaeal tRNA(Lys)/synthetase pair. [] This breakthrough enables the introduction of this compound at specific positions within proteins, alongside other unnatural amino acids like O-methyl-L-tyrosine, using the amber codon (TAG). []
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